MAO-A Inhibition: 4-Oxo-5-carboxylic Acid vs. Tetrahydroquinoline Scaffold
The target compound demonstrates a quantifiable, albeit weak, inhibition of human MAO-A. This activity profile is distinct from that of other tetrahydroquinoline-based scaffolds designed for MAO inhibition, which often exhibit higher potency or selectivity [1].
| Evidence Dimension | Inhibition of human monoamine oxidase A (MAO-A) |
|---|---|
| Target Compound Data | IC50 = 9.04E+4 nM (90.4 µM) |
| Comparator Or Baseline | Representative tetrahydroquinoline-based LSD1/MAO inhibitors (e.g., compounds 18s/18x) |
| Quantified Difference | Comparator compounds exhibit IC50 values for MAO-A in the range of 55-540 nM. The target compound's IC50 is >167-fold higher (weaker) than the most potent comparator (55 nM). |
| Conditions | Inhibition of recombinant human MAO-A, assessed by kynuramine conversion to 4-hydroxyquinoline after 20 minutes [1]. |
Why This Matters
This establishes a baseline MAO-A interaction profile for the unadorned scaffold, which is essential for SAR studies seeking to differentiate the target's intrinsic activity from that of its substituted derivatives.
- [1] BindingDB. (n.d.). BDBM50409066 (CHEMBL145059) - Inhibition of human MAO-A. IC50 = 9.04E+4 nM. View Source
